{2-[(3-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid
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Description
The compound “{2-[(3-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a benzoyl group and an acetic acid group .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex due to the presence of several functional groups. The oxazole ring provides a rigid, planar structure, while the benzoyl and acetic acid groups add additional complexity .Chemical Reactions Analysis
The compound “this compound” would likely undergo a variety of chemical reactions. The oxazole ring, for example, is known to participate in various reactions, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the polar oxazole ring and the acetic acid group would likely make the compound soluble in polar solvents .Safety and Hazards
Properties
IUPAC Name |
2-[2-[(3-chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-8-3-1-2-7(4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSITPRZYCEJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CO2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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